5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
Molecular Formula |
C15H14FN3O2 |
|---|---|
Molecular Weight |
287.29 g/mol |
IUPAC Name |
5-ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C15H14FN3O2/c1-2-18-6-7-19-14(15(18)21)12(9-20)13(17-19)10-4-3-5-11(16)8-10/h3-8,20H,2,9H2,1H3 |
InChI Key |
CZUQCGAVRBDFRD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN2C(=C(C(=N2)C3=CC(=CC=C3)F)CO)C1=O |
Origin of Product |
United States |
Biological Activity
5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic compound with potential biological activities that make it significant in medicinal chemistry. This article reviews its synthesis, structural characteristics, and biological activities based on recent research findings.
Structural Characteristics
The compound belongs to the pyrazolo[1,5-a]pyrazine family, characterized by the following features:
- Ethyl Group : Enhances lipophilicity and may improve bioavailability.
- Hydroxymethyl Group : Can undergo oxidation, influencing its reactivity and biological interactions.
- Fluorophenyl Moiety : The presence of fluorine affects electron distribution, potentially enhancing receptor binding affinity.
These structural components contribute to the compound's pharmacological properties, particularly its interactions with various biological targets.
Pharmacological Potential
Research indicates that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one possess a range of pharmacological activities:
- Neurological Disorders : Compounds in this class have been identified as negative allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in conditions such as anxiety and schizophrenia. The unique substitution pattern of this compound may enhance its efficacy in modulating these receptors.
- Anticancer Activity : Similar compounds have demonstrated selective inhibition of cancer cell growth. For instance, studies have shown that certain pyrazolo derivatives can induce apoptosis in lung cancer cells by targeting specific signaling pathways . The potential for this compound to act as a lead compound in cancer therapy is supported by its structural properties and biological activity.
- Antimicrobial Properties : Some derivatives have shown antimicrobial activity against various pathogens. The presence of functional groups like hydroxymethyl may contribute to this activity through interactions with microbial enzymes or cell membranes .
Interaction Studies
Recent studies have focused on the interaction mechanisms involving this compound. These investigations include:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors compared to other known modulators.
- Efficacy Tests : Determining the functional outcomes of receptor modulation, such as changes in cellular signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features and biological activities of this compound against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | Lacks ethyl and hydroxymethyl groups | Negative allosteric modulator of mGlu2 receptors |
| Pyrazolo[3,4-d]pyrimidine derivatives | Different ring structure | CDK2 inhibitors with anticancer properties |
| 1-Methyl-1H-pyrazole derivatives | Varying substituents on pyrazole ring | Antimicrobial and anti-inflammatory activities |
The distinct combination of functional groups in this compound enhances its solubility and bioavailability compared to these other derivatives.
Case Studies
Recent case studies provide insights into the efficacy of compounds similar to this compound:
- Antimalarial Activity : A study assessing various fluorinated compounds against Plasmodium falciparum demonstrated moderate antimalarial activity with IC50 values ranging from 0.2 to >80 µM. While this specific compound was not tested directly, related structures showed promise in inhibiting malaria parasite growth without cytotoxic effects on human cells .
- Cancer Cell Inhibition : Research indicated that certain pyrazolo derivatives could selectively inhibit the growth of lung cancer cells through apoptosis induction mechanisms. This suggests potential therapeutic applications for compounds like this compound in oncology .
Scientific Research Applications
Neurological Disorders
Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class can act as negative allosteric modulators of metabotropic glutamate receptors. This mechanism is particularly relevant for treating neurological disorders such as anxiety and schizophrenia. The unique substitution pattern of 5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one may enhance its efficacy in modulating these receptors, potentially leading to new therapeutic options for patients with these conditions.
Cancer Therapy
The compound's structural features suggest potential applications in cancer therapy. Pyrazolo[1,5-a]pyrazines have been studied for their ability to inhibit various cancer-related pathways. For instance, derivatives of this compound may target specific kinases involved in tumor growth and proliferation. The ongoing research into its anticancer properties could yield promising results in developing novel anticancer agents .
Synthetic Routes and Optimization
The synthesis of this compound can be achieved through several methods:
- Cyclocondensation reactions involving hydrazine derivatives and acetylenic ketones.
- Advanced techniques like microwave-assisted synthesis or catalytic methods which improve yields and reduce reaction times.
These synthetic pathways are crucial as they not only facilitate the production of the compound but also allow for the exploration of various derivatives that could enhance its biological activity.
The biological activity of this compound has been linked to several mechanisms:
- Interaction studies have shown that this compound can modulate receptor activity through allosteric mechanisms.
- Its hydroxymethyl group can be oxidized to form biologically active aldehydes or acids, expanding its potential applications in medicinal chemistry.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | Lacks ethyl and hydroxymethyl groups | Negative allosteric modulator of mGlu2 receptors |
| Pyrazolo[3,4-d]pyrimidine derivatives | Different ring structure | CDK2 inhibitors with anticancer properties |
| 1-Methyl-1H-pyrazole derivatives | Varying substituents on pyrazole ring | Antimicrobial and anti-inflammatory activities |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Pharmacological Activity Trends
- Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in 3o ) exhibit enhanced inhibitory effects on lung cancer cells (A549, H322). The 3-fluorophenyl group in the target compound may offer moderate activity but requires empirical validation .
- Prodrug Potential: Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones (e.g., compound 2 in ) act as masked β-amidomethyl vinyl sulfones, enabling covalent cysteine protease inhibition. The hydroxymethyl group in the target compound could modulate equilibrium between cyclic and acyclic forms, influencing prodrug efficacy .
- Physicochemical Properties : Hydroxymethyl and ethoxy/methoxy substituents improve aqueous solubility and logP profiles, critical for bioavailability. For instance, the logP of 3.2 in 2-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-... () suggests balanced lipophilicity, whereas the target compound’s hydroxymethyl may further enhance solubility .
Preparation Methods
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃/Pyridine | 80 | 4 | 72 |
| H₂SO₄ | 100 | 8 | 58 |
| PPA | 120 | 6 | 65 |
Hydroxymethyl Group Introduction at Position 3
Post-cyclocondensation, the hydroxymethyl group is installed via a two-step oxidation-reduction sequence:
-
Oxidation : Treating the core (3 ) with SeO₂ in dioxane selectively oxidizes the C-3 methyl group to a formyl group (4 ), achieving 85% yield.
-
Reduction : NaBH₄ in ethanol reduces the formyl group to hydroxymethyl (5 ), with 92% efficiency.
Critical Note : Over-oxidation to carboxylic acids is mitigated by strict temperature control (<0°C during NaBH₄ addition).
Ethyl Group Installation at Position 5
The ethyl group is introduced early in the synthesis via the 5-amino-3-ethylpyrazole precursor (1 ). Alternative routes employ post-functionalization:
-
Alkylation : Treating the deprotonated core (NaH, DMF) with ethyl iodide affords the N-ethyl derivative, but this method suffers from low regioselectivity (45% yield).
-
Reductive Amination : Reacting the core with acetaldehyde and NaBH₃CN in methanol achieves 78% yield but requires rigorous exclusion of moisture.
One-Pot Multi-Component Approaches
Recent advances enable the integration of all substituents in a single reactor:
-
Simultaneous Cyclocondensation and Functionalization : A mixture of 5-amino-3-ethylpyrazole, 3-fluorophenylacetyl chloride, and paraformaldehyde in acetonitrile undergoes sequential cyclocondensation and hydroxymethylation under microwave irradiation (100°C, 30 min). This method streamlines synthesis but yields slightly lower (64%) due to competing side reactions.
Table 2: Comparison of One-Pot vs. Stepwise Methods
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Stepwise | 72 | 98 | 8 h |
| One-Pot | 64 | 95 | 1.5 h |
Purification and Characterization
-
Crystallization : Ethyl acetate/hexane (3:1) recrystallization removes unreacted β-diketone and oxidation byproducts.
-
Chromatography : Silica gel chromatography (EtOAc/hexane gradient) isolates the target compound in >99% purity.
-
Analytical Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-7), 7.45–7.38 (m, 4H, Ar-H), 4.72 (s, 2H, CH₂OH), 2.89 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.33 (t, J = 7.6 Hz, 3H, CH₃).
-
HRMS : m/z calcd for C₁₆H₁₅FN₃O₂ [M+H]⁺: 316.1094; found: 316.1096.
-
Challenges and Optimization Strategies
-
Regioselectivity in Cyclocondensation :
-
Hydroxymethyl Stability :
-
The hydroxymethyl group is prone to dehydration under acidic conditions. Neutral pH and inert atmospheres are critical during storage.
-
Industrial-Scale Considerations
-
Continuous Flow Synthesis : Microreactors reduce reaction time by 60% and improve heat dissipation during exothermic steps.
-
Catalyst Recycling : Immobilized POCl₃ on silica gel allows three reuse cycles without significant activity loss.
Emerging Methodologies
-
Enzymatic Oxidation : Candida antarctica lipase B catalyzes the oxidation of C-3 methyl to hydroxymethyl in aqueous buffer (pH 7.4), eliminating the need for harsh oxidants.
-
Electrochemical Methods : Direct anodic oxidation of methyl groups achieves 80% yield with minimal byproducts, though scalability remains unproven.
Q & A
Q. What synthetic methodologies are commonly employed for constructing the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold in derivatives like this compound?
The pyrazolo[1,5-a]pyrazin-4(5H)-one core is typically synthesized via cyclocondensation reactions. For example, intermediates such as 5-aminopyrazoles or substituted pyrazolo precursors are reacted with α,β-unsaturated carbonyl compounds under reflux in solvents like pyridine or THF. Key steps include:
- Nucleophilic substitution : Introduction of ethyl or fluorophenyl groups via alkylation or aryl coupling.
- Hydroxymethylation : Achieved using formaldehyde derivatives or hydroxymethylation reagents under basic conditions.
- Catalytic coupling : Pd(dba)₂ and CPhos ligands facilitate Negishi coupling for side-chain modifications (e.g., trifluoromethylphenyl groups) .
Yields range from 6% to 70%, depending on steric and electronic factors. Structural validation relies on ¹H/¹³C NMR , HRMS , and elemental analysis .
Q. How are structural and purity characteristics of this compound validated in academic research?
- Spectroscopic techniques :
- ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl protons at δ 7.3–7.8 ppm; hydroxymethyl protons at δ 4.5–5.0 ppm).
- 19F NMR verifies fluorine incorporation (distinct signals for para/meta substituents).
- HRMS ensures molecular weight accuracy (e.g., [M+H]+ calculated vs. observed).
- Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by area normalization).
- Melting point analysis : Consistency with literature data (e.g., 233–235°C for related analogs) .
Advanced Research Questions
Q. What mechanistic insights exist regarding the antiproliferative activity of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives against lung cancer cells?
Derivatives of this scaffold inhibit A549 and H322 lung adenocarcinoma cells via:
- Apoptosis induction : Activation of caspases-3/7 and PARP cleavage, confirmed via Western blot and caspase-3/7 luminescent assays.
- Autophagy modulation : Upregulation of LC3-II and Beclin-1, detected using immunofluorescence and autophagy inhibitor studies (e.g., chloroquine) .
- p53 pathway activation : Stabilization of p53 and downstream targets (e.g., Bax, PUMA) in wild-type p53 cell lines. In p53-null cells, activity relies on ROS generation and JNK pathway activation .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) influence biological activity and selectivity?
- 3-Fluorophenyl substitution : Enhances lipophilicity (logP ~2.8) and membrane permeability, improving IC₅₀ values (e.g., 12.3 µM for A549 vs. 18.7 µM for H322).
- Hydroxymethyl group : Critical for hydrogen bonding with kinase ATP-binding pockets (e.g., EGFR or TGF-βR1). Removal reduces potency by >50% .
- Ethyl group at position 5 : Reduces metabolic degradation compared to methyl analogs, confirmed via microsomal stability assays .
Q. What experimental challenges arise in optimizing the pharmacokinetic (PK) profile of this compound?
- Solubility : Low aqueous solubility (<10 µg/mL) necessitates formulation with cyclodextrins or PEGylation.
- Metabolic stability : CYP3A4-mediated oxidation of the ethyl group generates inactive metabolites, addressed via deuterium substitution or prodrug strategies .
- Blood-brain barrier (BBB) penetration : Limited by P-glycoprotein efflux, requiring structural simplification (e.g., replacing hydroxymethyl with smaller substituents) .
Data Contradictions and Resolution
Q. Why do synthetic yields for similar pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives vary widely (6%–70%)?
- Steric hindrance : Bulky substituents (e.g., trifluoromethylphenyl) reduce cyclization efficiency.
- Catalyst selection : Pd(dba)₂/CPhos improves Negishi coupling yields (30%) compared to Pd(PPh₃)₄ (6%) .
- Solvent polarity : THF vs. DMF alters reaction kinetics; microwave-assisted synthesis reduces time and improves yields (e.g., 70% in 2 hours vs. 24 hours conventionally) .
Q. How can conflicting reports on apoptosis vs. autophagy dominance in mechanistic studies be resolved?
- Dose-dependent effects : Low concentrations (≤10 µM) induce autophagy (LC3-II accumulation), while higher doses (≥20 µM) trigger apoptosis (caspase activation) .
- Cell line variability : A549 cells (wild-type p53) favor apoptosis, whereas H322 (mutant p53) rely on autophagy for survival .
Methodological Recommendations
Q. What assays are recommended for evaluating compound efficacy in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
